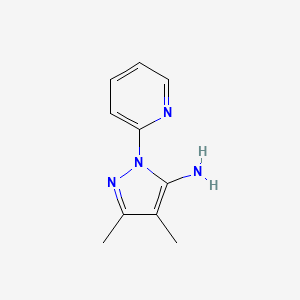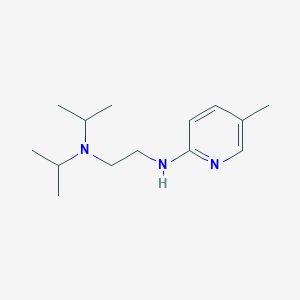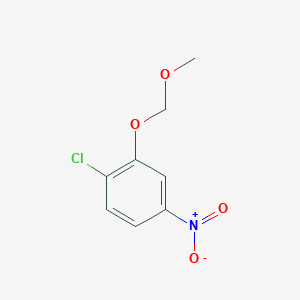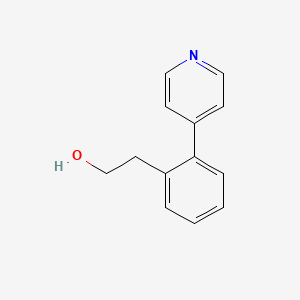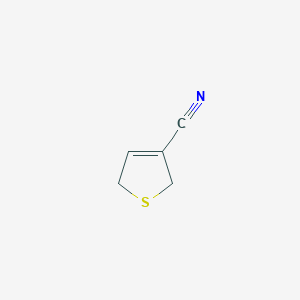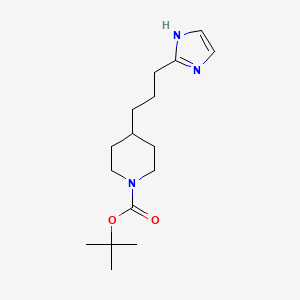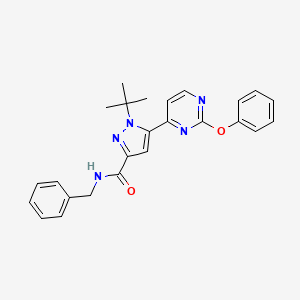
Dimethyl 3-iodofuran-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-iodofuran-2,4-dicarboxylate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its iodine substitution at the 3-position and two ester groups at the 2 and 4 positions of the furan ring. These structural features make it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-iodofuran-2,4-dicarboxylate typically involves the iodination of a furan derivative followed by esterification. One common method is the reaction of 3-iodofuran with dimethyl oxalate under acidic conditions to form the desired compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-iodofuran-2,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,4-dicarboxylic acid derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-substituted furan-2,4-dicarboxylates.
Oxidation: Formation of furan-2,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,4-dihydroxyfuran derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 3-iodofuran-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 3-iodofuran-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The iodine atom and ester groups facilitate its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,4-furandicarboxylate: Similar structure but lacks the iodine substitution.
Dimethyl 3,4-furandicarboxylate: Similar ester groups but different substitution pattern on the furan ring.
Dimethyl 2,5-furandicarboxylate: Different substitution pattern and used in different applications.
Uniqueness
Dimethyl 3-iodofuran-2,4-dicarboxylate is unique due to its iodine substitution, which imparts distinct reactivity and chemical properties.
Propiedades
Fórmula molecular |
C8H7IO5 |
|---|---|
Peso molecular |
310.04 g/mol |
Nombre IUPAC |
dimethyl 3-iodofuran-2,4-dicarboxylate |
InChI |
InChI=1S/C8H7IO5/c1-12-7(10)4-3-14-6(5(4)9)8(11)13-2/h3H,1-2H3 |
Clave InChI |
FKJMZVJFGBIUNK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=COC(=C1I)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



